5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
Properties
IUPAC Name |
5-methyl-9-propan-2-yl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-8(2)10-5-4-6-11-9(3)7-12-15-16-14(18)17(12)13(10)11/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSIVOSTOLOSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The quinoline backbone is synthesized via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For 9-isopropyl substitution, 2-amino-5-methylbenzaldehyde reacts with isobutyl methyl ketone under acidic conditions (H₂SO₄, 120°C, 8 h) to yield 5-methyl-9-(propan-2-yl)quinoline.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2-Amino-5-methylbenzaldehyde | 10 mmol | H₂SO₄ (conc.), 120°C |
| Isobutyl methyl ketone | 12 mmol | Reflux, 8 h |
| Yield | 68% |
Skraup Synthesis with Isopropyl Modification
Alternatively, the Skraup reaction employs glycerol, 4-methylaniline, and isopropyl-modified nitrobenzene derivatives. This method suffers from lower regioselectivity for the 9-position but offers scalability.
Triazole Ring Construction
Cyclocondensation with Hydrazine Derivatives
The triazole ring is formed by reacting 5-methyl-9-(propan-2-yl)quinoline-1-amine with carbon disulfide (CS₂) in basic media (KOH/EtOH, reflux, 6 h). This generates the thiosemicarbazide intermediate, which undergoes cyclization upon heating (Scheme 1).
Mechanistic Pathway
-
Thiosemicarbazide Formation :
-
Cyclization :
Oxidative Cyclization with Nitrobenzene
Thiosemicarbazides derived from 5-methyl-9-(propan-2-yl)quinoline-1-carboxylic acid hydrazide undergo oxidative cyclization using nitrobenzene at 200°C, yielding the triazole ring with simultaneous thiol group incorporation.
Regioselective Introduction of the Isopropyl Group
Friedel-Crafts Alkylation
Electrophilic aromatic substitution at position 9 is achieved using isopropyl bromide and AlCl₃ in dichloromethane (0°C to RT, 12 h). The reaction exhibits 82% regioselectivity for the 9-position due to steric and electronic effects.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 9-bromo-5-methylquinoline and isopropylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) provides superior regiocontrol (94% yield).
Thiol Group Incorporation Strategies
Thionation of Amines
Treatment of 5-methyl-9-(propan-2-yl)-[1,triazolo[4,3-a]quinoline-1-amine with Lawesson’s reagent (toluene, reflux, 4 h) converts the amine to a thiol with 75% efficiency.
Nucleophilic Displacement
Chlorinated intermediates (e.g., 1-chloro-triazoloquinoline) react with thiourea in ethanol (reflux, 3 h), followed by acidic hydrolysis to yield the thiol.
Purification and Characterization
Crystallization Techniques
Crude product is purified via gradient crystallization (methanol/water, 4:1 v/v), yielding colorless needles. X-ray diffraction confirms the thione-thiol tautomerism.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 2.98 (m, 1H, isopropyl-CH), 2.42 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
Challenges and Optimization
Competing Rearrangements
Cyclization reactions may produce regioisomers (e.g., [1,2]triazolo[1,5-a]quinoline). Using polar aprotic solvents (DMF) suppresses isomerization.
Thiol Oxidation
The thiol group is prone to oxidation during storage. Stabilization is achieved via inert atmosphere storage (N₂) and addition of antioxidants (BHT).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline ring or the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of triazoloquinoline compounds exhibit notable anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate strong activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, suggesting their potential as treatments for epilepsy. The introduction of specific substituents has been linked to enhanced efficacy in these models .
Anticancer Properties
5-Methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol and its derivatives have shown promise in cancer research. Certain compounds within this class have been evaluated for their antiproliferative effects against various cancer cell lines. For example, studies report that modifications to the quinoline structure can lead to increased potency against specific cancer targets such as EGFR and BRAF mutations .
Antioxidant Activity
The antioxidant properties of triazoloquinoline compounds are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The thiol group is particularly effective in this regard, enhancing the compound's ability to donate electrons and neutralize reactive species .
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Synthesis of various triazoloquinoline derivatives | Identified compounds with significant anticonvulsant activity (ED50 values reported) |
| Study 2 | Evaluation of anticancer properties against cell lines | Found several derivatives with GI50 values lower than established drugs like erlotinib |
| Study 3 | Assessment of antioxidant capacity | Demonstrated effective free radical scavenging abilities compared to standard antioxidants |
Mechanism of Action
The mechanism of action of 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Their Properties
Key Observations:
Quinazolinone derivatives (e.g., ) exhibit distinct electronic properties due to the lactam moiety, which may reduce reactivity compared to the thiol-containing target compound .
Substituent Effects: The 9-isopropyl group in the target compound introduces steric bulk, which may hinder binding to certain enzyme active sites but improve lipid solubility. Thiol (-SH) vs.
Synthetic Routes :
- Microwave-assisted synthesis (as in ) reduces reaction times and improves yields for triazolopyridines, suggesting a viable method for the target compound .
- Conventional reflux with thiosemicarbazide (–2) is less efficient but widely applicable for triazole-thiol derivatives .
Antifungal Performance:
- Triazolopyridine derivatives () demonstrated in vivo efficacy against Botrytis cinerea (73% inhibition at 100 µg/mL), attributed to hydrazone moieties enhancing electron-deficient interactions with fungal enzymes .
- Triazolo-thiadiazoles () showed promising docking scores (-9.2 kcal/mol) against 14-α-demethylase (3LD6), a key enzyme in ergosterol biosynthesis, suggesting a similar target for the thiol-containing triazoloquinoline .
Hypothesized Mechanism for Target Compound:
The thiol group may disrupt fungal cell membranes via thiol-disulfide exchange, while the isopropyl group enhances lipophilicity for better tissue penetration. Quinoline’s aromatic system could facilitate π-π stacking with enzyme cofactors.
Physicochemical and Computational Insights
- DFT Calculations: Applied to triazolopyridines () revealed that electron-withdrawing substituents (e.g., -NO₂) enhance antifungal activity by increasing electrophilicity . For the target compound, the methyl and isopropyl groups may balance electron density to optimize binding.
- Molecular Docking : Triazolo-thiadiazoles () exhibited stronger binding to 3LD6 than fluconazole (-7.1 kcal/mol), implying that the target compound’s larger core and thiol group could further improve affinity .
Biological Activity
5-Methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing upon diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinolines, characterized by a triazole ring fused with a quinoline structure. The presence of the thiol group enhances its reactivity and potential biological interactions.
Anticonvulsant Activity
Research has indicated that derivatives of triazoloquinolines exhibit significant anticonvulsant properties. A study synthesized various substituted quinoline derivatives and evaluated their anticonvulsant activity through tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The findings suggest that compounds with a triazole modification show enhanced efficacy compared to their parent compounds. Specifically, derivatives like 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline demonstrated strong anticonvulsant effects with an ED50 value of 27.4 mg/kg in the anti-MES test .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, related compounds have shown promising results against pancreatic cancer cell lines with IC50 values ranging from 0.051 µM to 0.066 µM against BxPC-3 and Panc-1 cells . These results highlight the compound's potential for further development as an anticancer agent.
Research Findings Summary
Case Studies
- Anticonvulsant Study : A series of triazoloquinoline derivatives were synthesized and evaluated for their anticonvulsant properties. The study concluded that modifications at specific positions significantly enhanced their activity compared to unmodified compounds .
- Anticancer Evaluation : In vitro studies on pancreatic cancer cell lines demonstrated that certain derivatives exhibited potent antiproliferative effects, suggesting a mechanism involving DNA intercalation due to their structural characteristics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol, and how can reaction yields be improved?
- Methodology : Use a two-step approach involving cyclocondensation of substituted quinoline precursors with thiosemicarbazide under reflux in ethanol, followed by alkylation with isopropyl bromide. Yield optimization can be achieved by:
- Employing sodium hydride in toluene to enhance nucleophilic substitution efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the thiol derivative .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Essential Methods :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- FT-IR : Confirm the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole C=N vibrations at 1600–1650 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 314.12) .
Q. How should researchers design initial biological screening assays for anticancer activity?
- Protocol :
- Use the MTT assay on HepG2, HCT-116, and MCF-7 cell lines (IC50 ≤ 10 μM indicates potency) .
- Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical significance.
- Assess DNA intercalation via ethidium bromide displacement assays .
Advanced Research Questions
Q. What computational strategies are recommended to study this compound’s interaction with DNA targets?
- Approach :
- Perform molecular docking (AutoDock Vina) using the B-DNA dodecamer (PDB: 1BNA) to identify intercalation sites. Focus on π-π stacking between the quinoline ring and DNA base pairs .
- Validate docking results with MD simulations (AMBER) to assess binding stability over 100 ns .
Q. How can structure-activity relationships (SAR) be explored for substituent effects on bioactivity?
- Methodology :
- Synthesize analogs with variations in the triazole-thiol group (e.g., alkylation with ethyl/propyl bromides) .
- Compare bioactivity trends: Bulky substituents (e.g., cyclohexyl) may reduce solubility but enhance DNA binding affinity .
- Use QSAR models (e.g., CoMFA) to predict optimal substituent configurations .
Q. What strategies resolve contradictions between in silico ADMET predictions and experimental toxicity data?
- Troubleshooting :
- Re-evaluate in silico parameters : Adjust logP thresholds (optimal range: 2–4) to account for membrane permeability discrepancies .
- Validate hepatotoxicity predictions with primary hepatocyte assays, as CYP450 metabolism may differ from computational models .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
- Strategies :
- Improve solubility via co-crystallization with β-cyclodextrin or salt formation (e.g., sodium thiolate) .
- Conduct microsomal stability assays (rat liver microsomes) to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Use PAMPA assays to predict blood-brain barrier penetration if CNS activity is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
